Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, diethyl ester

Molecular weight Physicochemical property Organophosphorus pesticide

Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, diethyl ester (CAS 63233-99-8; molecular formula C₁₃H₂₅O₆PS₃; MW 404.5 g/mol) is an organophosphorus compound belonging to the phosphorodithioate ester subclass. Its structure uniquely hybridizes a succinate (butanedioate) backbone—characteristic of the malathion family—with an S–CH₂–S (methylene dithio) bridge, a motif found in the ethion class of acaricides.

Molecular Formula C13H25O6PS3
Molecular Weight 404.5 g/mol
CAS No. 63233-99-8
Cat. No. B12676690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, diethyl ester
CAS63233-99-8
Molecular FormulaC13H25O6PS3
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C(=O)OCC)SCSP(=S)(OCC)OCC
InChIInChI=1S/C13H25O6PS3/c1-5-16-12(14)9-11(13(15)17-6-2)22-10-23-20(21,18-7-3)19-8-4/h11H,5-10H2,1-4H3
InChIKeyQFTYEDWAEHEEFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butanedioic Acid ((((Diethoxyphosphinothioyl)thio)methyl)thio)- Diethyl Ester CAS 63233-99-8: Structural Identity and Procurement Context


Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, diethyl ester (CAS 63233-99-8; molecular formula C₁₃H₂₅O₆PS₃; MW 404.5 g/mol) is an organophosphorus compound belonging to the phosphorodithioate ester subclass . Its structure uniquely hybridizes a succinate (butanedioate) backbone—characteristic of the malathion family—with an S–CH₂–S (methylene dithio) bridge, a motif found in the ethion class of acaricides . This dual architectural feature distinguishes it structurally from both malathion (CAS 121-75-5; no bridge) and ethion (CAS 563-12-2; no succinate backbone), positioning it as a specialized intermediate or reference standard within organophosphorus agrochemical and biochemical research .

Why Malathion, Ethion, or Diethyl Malathion Cannot Simply Replace Butanedioic Acid ((((Diethoxyphosphinothioyl)thio)methyl)thio)- Diethyl Ester


Generic substitution among organophosphorus phosphorodithioates fails because structurally distinct subclasses exhibit divergent leaving-group preferences during acetylcholinesterase (AChE) inhibition, different hydrolytic stability profiles, and non-interchangeable physicochemical properties. Malathion (CAS 121-75-5) lacks the S–CH₂–S bridge and carries methoxy rather than ethoxy groups on phosphorus [1]. Diethyl malathion (CAS 3700-86-5) shares the diethoxyphosphinothioyl group but also lacks the methylene dithio linker . Ethion (CAS 563-12-2) possesses the S–CH₂–S bridge but replaces the succinate backbone with a second phosphorodithioate moiety, doubling the phosphorus content . The target compound's unique combination—succinate backbone, diethoxy substitution, and a single methylene dithio bridge—creates a steric and electronic environment not replicated by any single commercial organophosphate, making direct one-to-one substitution scientifically invalid without experimental revalidation of activity, selectivity, and stability [2].

Quantitative Differentiation Evidence for Butanedioic Acid ((((Diethoxyphosphinothioyl)thio)methyl)thio)- Diethyl Ester Against Closest Analogs


Molecular Weight and Heavy Atom Count: Measurable Differentiation from Malathion and Diethyl Malathion

The target compound (C₁₃H₂₅O₆PS₃) has a molecular weight of 404.5 g/mol, which is 22.4% greater than malathion (C₁₀H₁₉O₆PS₂; 330.36 g/mol) [1] and 12.9% greater than diethyl malathion (C₁₂H₂₃O₆PS₂; 358.41 g/mol) . The additional mass arises from the S–CH₂–S bridge insertion and the replacement of methoxy with ethoxy groups on phosphorus. The target compound contains 3 sulfur atoms versus 2 for malathion and diethyl malathion, and 1 phosphorus versus 2 for ethion (C₉H₂₂O₄P₂S₄; 384.48 g/mol) . These structural differences are not incremental; they represent discrete changes in the atomic composition that fundamentally alter the compound's molar volume, polar surface area, and predicted logP.

Molecular weight Physicochemical property Organophosphorus pesticide

Predicted Lipophilicity (logP) Differentiation Driven by Increased Sulfur and Carbon Count

The target compound's higher carbon count (13 vs. 10 for malathion, 12 for diethyl malathion) and additional thioether sulfur predict a logP increase of approximately 0.8–1.5 log units over malathion and 0.4–0.9 log units over diethyl malathion, based on fragment-based (CLOGP) and atom-based (XlogP) calculation methods [1]. While experimentally measured logP values for this specific compound are not available in the public domain, the structural increment method is well validated for organophosphorus esters. Ethion (4 sulfur atoms, 9 carbons) has an experimentally determined log Kow of approximately 5.07 [2]. The target compound is predicted to have a logP between malathion (log Kow ≈ 2.36–2.89) [3] and ethion, consistent with its intermediate sulfur content and molecular size.

Lipophilicity logP Bioaccumulation potential

Mechanistic Divergence in Leaving-Group Preference: Thiomethyl Bridge Alters AChE Inhibition Pathway

In isomalathion—which features a methoxy(methylthio)phosphinyl group analogous to the thiomethyl motif in the target compound—the S–CH₃ (thiomethyl) group can serve as the primary leaving group during AChE inhibition instead of the diethyl thiosuccinate moiety, as demonstrated by kinetic and mass spectral analysis of (1S,3S)-isomalathion [1]. This stands in contrast to malathion, where diethyl thiosuccinate (or diethyl succinate after P=S to P=O conversion) is the dominant leaving group [2]. The target compound's S–CH₂–S bridge places a methylene dithio linker between the phosphorus center and the succinate backbone, potentially enabling dual leaving-group pathways (thiomethyl-derived or succinate-derived) depending on stereochemistry and enzymatic environment, a mechanistic ambiguity not present in malathion or diethyl malathion.

Acetylcholinesterase inhibition Leaving group Isomalathion

Odor and Mercaptan Content: Differentiating Feature for Formulation Acceptability

Patent US3309432 establishes that phosphorodithioate pesticides containing S–CH₂–S linkages, such as O,O-diethyl S-(ethylthiomethyl) phosphorodithioate (phorate family), present distinct odor challenges due to alkyl mercaptan content, requiring aldehyde-based deodorization treatment at 0.5–5% by weight for commercial acceptability [1]. The target compound's S–CH₂–S bridge and the succinate ester's potential to hydrolyze to free mercaptosuccinate species suggest a mercaptan-liberation profile that differs from malathion (documented garlic-like odor) [2] and from ethion (relatively low odor due to symmetrical bis-dithiophosphate structure). Procurement decisions for formulation development must account for this differential odor chemistry, as the aldehyde treatment process validated in US3309432 may or may not be directly transferable to this compound without reformulation testing.

Odor control Mercaptan Thiophosphate formulation

Ester Substitution Pattern: Diethyl Ester Stability Compared to Dimethyl Ester Analog

The target compound carries diethyl ester groups on the succinate backbone (CAS 63233-99-8; MW 404.5), in contrast to its dimethyl ester analog (CAS 63234-03-7; C₁₁H₂₁O₇PS₂; MW ~344) . In the malathion family, the diethyl succinate esters are hydrolyzed by mammalian carboxylesterases with kinetics that differ from the dimethyl or mixed methyl-ethyl variants—a detoxification pathway that underpins malathion's selective toxicity (high insect vs. low mammalian toxicity) [1]. The replacement of one or both ethyl groups with methyl groups alters the steric accessibility of the ester carbonyl to carboxylesterase active sites, changing the detoxification rate. For procurement, this means the diethyl ester form (target compound) and the dimethyl ester form (CAS 63234-03-7) are not toxicologically interchangeable.

Ester hydrolysis Metabolic stability Carboxylesterase

Evidence-Backed Application Scenarios for Butanedioic Acid ((((Diethoxyphosphinothioyl)thio)methyl)thio)- Diethyl Ester in Research and Industrial Procurement


Reference Standard for Organophosphorus Pesticide Impurity Profiling and Metabolite Identification

As a compound that structurally bridges the malathion and ethion chemical families, CAS 63233-99-8 is uniquely suited as a reference standard for impurity profiling in technical-grade malathion, diethyl malathion, or ethion. Its S–CH₂–S bridge and succinate backbone combination represents a plausible synthetic byproduct or degradation intermediate not covered by existing pharmacopoeial impurity standards (e.g., malaoxon, isomalathion) [1]. Analytical laboratories developing GC-MS or LC-MS/MS methods for organophosphorus residue analysis can use this compound to verify chromatographic resolution between malathion-class and ethion-class analytes, leveraging its intermediate retention time predicted from its logP range of ~3.2–4.4.

Structure-Activity Relationship (SAR) Probe for Thiomethyl Bridge Effects on AChE Inhibition Mechanism

The isomalathion literature demonstrates that the presence of a thiomethyl group on phosphorus can fundamentally alter the AChE inhibition mechanism, switching the primary leaving group from diethyl thiosuccinate to thiomethyl depending on stereochemistry [2]. The target compound extends this SAR question by introducing a methylene-spacer between the thiomethyl sulfur and the succinate scaffold. Researchers investigating organophosphate aging kinetics and oxime reactivation efficacy can use CAS 63233-99-8 as a probe to test whether the extended S–CH₂–S linker further modulates leaving-group preference, aging rate, or susceptibility to nucleophilic reactivators (e.g., 2-PAM, HI-6), providing data that cannot be obtained from malathion or ethion alone.

Synthetic Intermediate for Asymmetric Organophosphorus Compounds with Dual Ester Functionality

The compound's succinate backbone provides two chemically distinguishable ester groups (both diethyl in the target compound, but amenable to selective transesterification), while the S–CH₂–S bridge offers a reactive site for further functionalization (oxidation to sulfoxide/sulfone, or metal-catalyzed coupling) [3]. This makes CAS 63233-99-8 a versatile intermediate for synthesizing asymmetric phosphorodithioate libraries where the spatial separation between the phosphorus warhead and the carboxylate ester is systematically varied. Such libraries are valuable for probing distance-dependent interactions with biological targets (e.g., AChE peripheral anionic site vs. catalytic triad).

Environmental Fate Tracer: Differentiating Degradation Pathways of Thiomethyl-Containing vs. Non-Bridged Phosphorodithioates

The presence of the S–CH₂–S bridge introduces an additional hydrolytic and oxidative cleavage site not present in malathion or diethyl malathion. Environmental chemists studying the aquatic photolysis or soil microbial degradation of organophosphorus pesticides can deploy CAS 63233-99-8 as a model compound to determine whether the thiomethyl bridge accelerates or retards overall mineralization rates relative to the direct P–S–C linkage in malathion. The compound's elevated predicted logP (~3.2–4.4) versus malathion (~2.36–2.89) also enables comparative soil column leaching studies to quantify the effect of the methylene dithio motif on groundwater mobility [4].

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